N'-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide
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Overview
Description
N’-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide is an organic compound with the molecular formula C25H40N2O2. This compound is characterized by its complex structure, which includes a butylcyclohexyl group, a heptylbenzohydrazide moiety, and a carbonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide typically involves the reaction of 4-butylcyclohexanone with heptylbenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-butylcyclohexanone+heptylbenzohydrazide→N’-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide
Industrial Production Methods
In an industrial setting, the production of N’-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-tert-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide
- N’-[(4-isopropylcyclohexyl)carbonyl]-4-heptylbenzohydrazide
Uniqueness
N’-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H40N2O2 |
---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N'-(4-butylcyclohexanecarbonyl)-4-heptylbenzohydrazide |
InChI |
InChI=1S/C25H40N2O2/c1-3-5-7-8-9-11-21-14-18-23(19-15-21)25(29)27-26-24(28)22-16-12-20(13-17-22)10-6-4-2/h14-15,18-20,22H,3-13,16-17H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
XMLMOJDFHFENLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2CCC(CC2)CCCC |
Origin of Product |
United States |
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